molecular formula C10H10S B100702 7-Ethyl-1-benzothiophene CAS No. 16587-42-1

7-Ethyl-1-benzothiophene

Cat. No. B100702
CAS RN: 16587-42-1
M. Wt: 162.25 g/mol
InChI Key: SZNQHLOLUMHNIM-UHFFFAOYSA-N
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Description

7-Ethyl-1-benzothiophene (EBT) is a heterocyclic organic compound that consists of a benzene ring fused with a thiophene ring. It is widely used in the synthesis of various organic compounds and has found applications in scientific research. In

Mechanism Of Action

The mechanism of action of 7-Ethyl-1-benzothiophene is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins in the liver. 7-Ethyl-1-benzothiophene has also been shown to have antimicrobial activity against various bacteria and fungi.

Biochemical And Physiological Effects

7-Ethyl-1-benzothiophene has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects. 7-Ethyl-1-benzothiophene has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

7-Ethyl-1-benzothiophene has several advantages for use in lab experiments. It is readily available and relatively inexpensive. 7-Ethyl-1-benzothiophene is also stable and can be stored for long periods of time without degradation. However, 7-Ethyl-1-benzothiophene has limitations in terms of its solubility in water and its reactivity with certain functional groups.

Future Directions

There are several future directions for research involving 7-Ethyl-1-benzothiophene. One area of interest is the development of new synthetic methods for 7-Ethyl-1-benzothiophene and its derivatives. Another area of interest is the investigation of the mechanism of action of 7-Ethyl-1-benzothiophene and its potential therapeutic applications. Additionally, the development of new 7-Ethyl-1-benzothiophene-based compounds with improved solubility and reactivity is an area of ongoing research.

Synthesis Methods

7-Ethyl-1-benzothiophene can be synthesized using a variety of methods including the Hantzsch reaction, the Gewald reaction, and the Pummerer rearrangement. The Hantzsch reaction involves the condensation of ethyl acetoacetate, sulfur, and benzaldehyde in the presence of a catalyst. The Gewald reaction involves the reaction of a ketone or aldehyde with a thiocarbonyl compound in the presence of a base. The Pummerer rearrangement involves the reaction of a sulfur-containing compound with an α-haloketone or α-haloester in the presence of a base.

Scientific Research Applications

7-Ethyl-1-benzothiophene has found applications in scientific research, particularly in the field of organic synthesis. It is used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. 7-Ethyl-1-benzothiophene has also been used as a ligand in coordination chemistry and as a starting material for the synthesis of heterocyclic compounds.

properties

CAS RN

16587-42-1

Product Name

7-Ethyl-1-benzothiophene

Molecular Formula

C10H10S

Molecular Weight

162.25 g/mol

IUPAC Name

7-ethyl-1-benzothiophene

InChI

InChI=1S/C10H10S/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-7H,2H2,1H3

InChI Key

SZNQHLOLUMHNIM-UHFFFAOYSA-N

SMILES

CCC1=CC=CC2=C1SC=C2

Canonical SMILES

CCC1=CC=CC2=C1SC=C2

synonyms

7-Ethylbenzo[b]thiophene

Origin of Product

United States

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